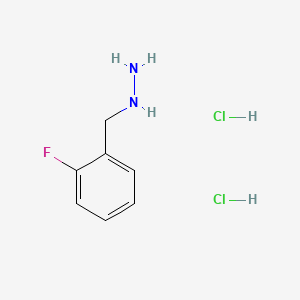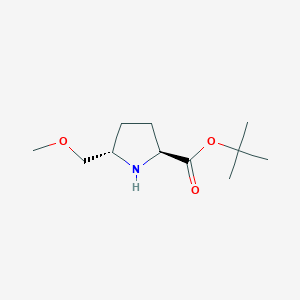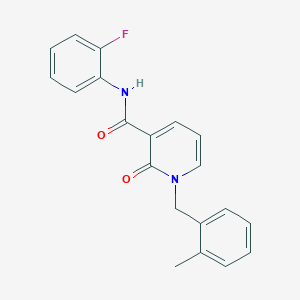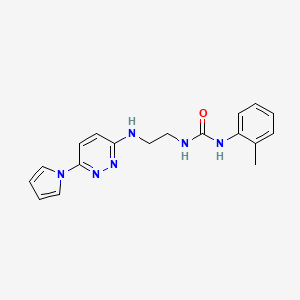
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is a heterocyclic molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses the synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles using urea as a catalyst . The second paper describes the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas and their antiproliferative effects on non-small cell lung cancer cell lines, suggesting the relevance of urea derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related heterocyclic compounds, as mentioned in the first paper, involves a multicomponent reaction catalyzed by urea . This eco-friendly approach could potentially be adapted for the synthesis of this compound, considering the structural similarities with the discussed compounds. The second paper outlines the synthesis of a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, which could provide a synthetic pathway for the aminoethyl side chain present in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes several heterocyclic moieties, such as pyrrol, pyridazine, and urea. These structures are known for their potential biological activities. The presence of the 1H-pyrrol group, as seen in the first paper's compounds, may contribute to the compound's pharmacological properties . The urea moiety, as discussed in both papers, is a common feature in medicinal chemistry, often contributing to the compound's ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the target compound would likely be influenced by its functional groups. The amino group attached to the pyridazine ring could be involved in forming bonds with biological targets or undergo further chemical modifications. The urea moiety could also participate in hydrogen bonding, which is crucial for the biological activity of many drugs. The synthesis methods described in the papers suggest that the target compound could be amenable to various chemical reactions, including cyclocondensation and reactions with aldehydes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not discussed in the provided papers, we can infer that the compound would exhibit properties typical of heterocyclic ureas. These might include moderate solubility in polar solvents, potential for crystallinity, and stability under physiological conditions. The presence of multiple aromatic rings suggests potential for pi-pi interactions, which could affect its solubility and binding characteristics .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea, due to its complex structure involving pyrrole and pyridazinone moieties, has potential applications in chemical synthesis and reactions. Research indicates that compounds containing pyrrole and pyridazinone units can undergo various chemical reactions to synthesize new derivatives with potential biological activities. For instance, the synthesis and reactions of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives have shown significant antioxidant activity, suggesting that similar compounds could be synthesized for exploring antioxidant properties (Zaki et al., 2017).
Biological Activities and Applications
The structural components of this compound may contribute to various biological activities. Studies on compounds with urea or pyrrole segments demonstrate a range of biological effects, including antioxidant, anti-ulcer, and glycolic acid oxidase inhibition activities. This suggests potential applications in developing therapeutic agents. For example, derivatives of pyridazinones substituted with urea moieties have been evaluated for their gastric anti-secretory and anti-ulcer activities, highlighting the therapeutic potential of such compounds (Coudert et al., 1989).
Molecular Recognition and Complexation Studies
The ability of urea derivatives to participate in hydrogen bonding makes them interesting candidates for molecular recognition and complexation studies. Research into N-(pyridin-2-yl),N'-substituted ureas has revealed their potential in forming complexes with other molecules through hydrogen bonding, which is crucial for developing sensors and other analytical tools. This kind of interaction study is essential for understanding the binding mechanisms of biological targets (Ośmiałowski et al., 2013).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Compounds featuring urea groups have been explored for their efficacy in protecting metals against corrosion, especially in acidic environments. This research avenue is significant for industrial applications where corrosion resistance is crucial for material longevity and safety. The corrosion inhibition performance of related triazinyl urea derivatives on mild steel highlights the potential of such compounds in industrial applications (Mistry et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-6-2-3-7-15(14)21-18(25)20-11-10-19-16-8-9-17(23-22-16)24-12-4-5-13-24/h2-9,12-13H,10-11H2,1H3,(H,19,22)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHTUXCAVIYNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
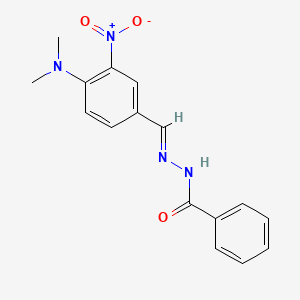
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)
